N-benzyl-2-(2-methoxyphenoxy)acetamide
Description
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-benzyl-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-5-6-10-15(14)20-12-16(18)17-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
ZQNVHWQWXHUSCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-benzyl-2-(2-methoxyphenoxy)acetamide with structurally related compounds, focusing on substituent effects, molecular properties, and biological relevance.
Substituent Variations in the Phenoxy Ring
Key Differences:
- Electron-Donating vs. Electron-Withdrawing Groups: this compound (2-OCH₃): The methoxy group enhances electron density on the phenoxy ring, promoting hydrogen-bond acceptor interactions. This may improve solubility in polar solvents compared to halogenated analogs. Molecular weight: 320.18 vs. ~285.31 for the methoxy analog . N-Benzyl-2-(2-Chloro-4-Methylphenoxy)Acetamide (2-Cl, 4-CH₃): Chlorine and methyl groups introduce steric hindrance and hydrophobic interactions, which may alter binding affinity in receptor-targeted applications .
Table 1: Substituent Effects on Phenoxy Acetamides
| Compound | Substituent(s) | Molecular Weight | logP* | Notable Interactions |
|---|---|---|---|---|
| This compound | 2-OCH₃ | ~285.31 | ~2.1 | H-bond acceptor (OCH₃) |
| N-Benzyl-2-(2-bromophenoxy)acetamide | 2-Br | 320.18 | ~3.5 | Halogen bonding, lipophilic |
| N-Benzyl-2-(2,6-dichlorophenoxy)acetamide | 2,6-Cl₂ | 324.19 | ~3.8 | Steric hindrance, hydrophobic |
| N-Benzyl-2-(4-chlorophenoxy)acetamide | 4-Cl | 289.73 | ~2.9 | Improved metabolic stability |
*logP values estimated via computational tools (e.g., XLogP3).
Crystallographic and Structural Insights
- Hydrogen-Bonding Networks: In N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (), N–H···O hydrogen bonds form chains along the c-axis, stabilizing the crystal lattice. The benzyl group in N-benzyl analogs likely disrupts this packing, increasing conformational flexibility .
Preparation Methods
Synthesis of 2-(2-Methoxyphenoxy)Acetic Acid
The foundational step involves preparing 2-(2-methoxyphenoxy)acetic acid, a precursor for subsequent amidation. This is achieved via nucleophilic aromatic substitution:
Conversion to Acyl Chloride
The carboxylic acid is converted to its reactive acyl chloride derivative:
Amidation with Benzylamine
The acyl chloride reacts with benzylamine in the presence of a base:
-
Procedure : Benzylamine and triethylamine (TEA) are dissolved in dichloromethane at -50°C. The acyl chloride is added dropwise, and the mixture warms to room temperature over 2 hours.
-
Yield : ~65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acid synthesis | NaOH, chloroacetic acid | 80°C | 8h | 85% |
| Acyl chloride formation | SOCl₂, CH₂Cl₂ | 40°C | 1h | 95% |
| Amidation | Benzylamine, TEA | -50°C → RT | 2h | 68% |
Carbamate Salt Alkylation (Adapted from J-Stage )
Preparation of Potassium 2-(2-Methoxyphenoxy)Acetamide Carbamate
A modified approach using carbamate salts as intermediates:
-
Reagent Synthesis : 2-(2-Methoxyphenoxy)acetic acid is treated with 1,1'-carbonyldiimidazole (CDI) to form the mixed carbonate, which reacts with potassium tert-butoxide to yield the carbamate salt.
-
Alkylation : The potassium salt reacts with benzyl bromide in DMF at 60°C for 12 hours.
Advantages :
-
Avoids moisture-sensitive acyl chlorides.
-
Higher functional group tolerance.
Limitations :
-
Lower yield (~55%) due to competing side reactions.
Mitsunobu Reaction for Ether Formation
Direct Coupling of 2-Methoxyphenol and Glycolic Acid Derivatives
This method constructs the phenoxyacetate backbone via Mitsunobu conditions:
-
Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and 2-methoxyphenol.
-
Substrate : Ethyl glycolate undergoes coupling with 2-methoxyphenol in THF at 0°C → RT.
-
Hydrolysis and Amidation : The ethyl ester is hydrolyzed to the acid, followed by standard amidation with benzylamine.
Yield Profile :
-
Mitsunobu step: 75%
-
Overall yield: 60%
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Acyl Chloride | 68% | Low | High | >95% (HPLC) |
| Carbamate Alkylation | 55% | Medium | Moderate | 88% |
| Mitsunobu Coupling | 60% | High | Low | 92% |
Critical Insights :
-
The acyl chloride route is most efficient for large-scale synthesis.
-
Carbamate alkylation offers milder conditions but requires stringent anhydrous handling.
-
Mitsunobu reactions are limited by cost and reagent toxicity.
Optimization Strategies
Solvent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
